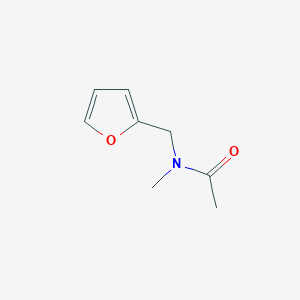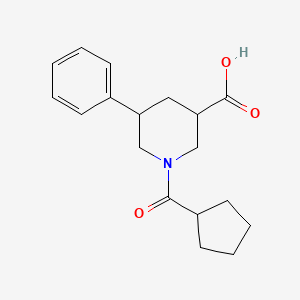
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, commonly known as MQCA, is a synthetic compound with potential therapeutic applications. MQCA belongs to the class of quinoline-4-carboxamide derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of MQCA involves the inhibition of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. MQCA binds to the enzyme and prevents it from functioning, leading to the accumulation of DNA damage and ultimately causing cell death.
Biochemical and Physiological Effects:
MQCA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. MQCA has also been shown to modulate the immune system and enhance the activity of natural killer cells, which play a critical role in the body's defense against cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MQCA in lab experiments is its ability to inhibit the growth of cancer cells and induce cell death. However, one of the limitations of using MQCA is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on MQCA. One potential direction is to investigate its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to explore the use of MQCA in other disease models, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of MQCA and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, MQCA is a synthetic compound with potential therapeutic applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of topoisomerase II, leading to the accumulation of DNA damage and cell death. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and optimize its pharmacological properties.
Méthodes De Synthèse
MQCA can be synthesized using a variety of methods, including the reaction of 4-methylcyclohexanone with 2-amino-3,4-dihydroquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions and yields MQCA as a white crystalline solid.
Applications De Recherche Scientifique
MQCA has been studied for its potential therapeutic applications in various scientific research studies. One of the most significant applications of MQCA is its use as an antitumor agent. MQCA has shown promising results in inhibiting the growth of cancer cells and inducing cell death.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-8-12(9-7-11)18-17(21)14-10-16(20)19-15-5-3-2-4-13(14)15/h2-5,11-12,14H,6-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSGRDHXPDPRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)


![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)
![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)




